5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Description
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a sulfone-containing heterocyclic compound characterized by a fused benzene-thiadiazole dioxide scaffold. Its structure includes a 1,2,5-thiadiazole ring fused to a benzene ring, with a methyl substituent at the 5-position and two sulfonyl oxygen atoms (S=O) at the 2,2-positions. This compound belongs to the broader class of 1,2,5-thiadiazole 1,1-dioxides, which are notable for their electron-deficient nature, radical anion stability, and applications in materials science and medicinal chemistry .
Properties
CAS No. |
82257-37-2 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
5-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-2-3-6-7(4-5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
InChI Key |
IGFBADKTYSPZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NS(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,2,5-Thiadiazole 1,1-Dioxides
The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves the formation of the thiadiazole ring followed by oxidation of the sulfur atom to the dioxide state. Key approaches include:
Cyclization of diamines with sulfur-containing reagents: Aliphatic or aromatic diamines containing an N-C-C-N fragment can be cyclized using sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) to form the thiadiazole ring. This method is effective for producing monocyclic and fused thiadiazoles, including benzo-fused systems.
Oxidation of benzo-1,2,5-thiadiazoles: Benzo-fused thiadiazoles can be oxidized at the sulfur atom to yield the corresponding 1,1-dioxide derivatives. Oxidants such as potassium permanganate or other strong oxidizing agents are employed to convert the sulfide sulfur to sulfone (SO2) functionality.
Use of thionyl chloride or related reagents: Thionyl chloride (SOCl2) has been utilized as a cyclizing and dehydrating agent to facilitate ring closure in precursor diamines or oximes, leading to thiadiazole formation. Alternative cyclizing agents include sulphinylaniline and sulphur monochloride.
Degradation of fused ring systems: Oxidative cleavage of fused benzo-thiadiazole systems can yield substituted 1,2,5-thiadiazole dicarboxylic acids, which upon decarboxylation provide the parent thiadiazole or substituted derivatives.
Specific Preparation of 5-Methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide
While explicit synthetic protocols for the 5-methyl derivative are less frequently detailed in literature, the preparation generally follows the principles outlined above, with methyl substitution introduced either via methylated precursors or post-cyclization functionalization.
Starting materials: Aromatic diamines or substituted anilines bearing a methyl group at the 5-position of the benzene ring are commonly used. These substrates undergo cyclization with sulfur monochloride or sulfur dichloride to form the benzothiadiazole core.
Oxidation step: The sulfur atom in the thiadiazole ring is oxidized to the dioxide form using oxidants such as potassium permanganate or hydrogen peroxide under controlled conditions to obtain the 2,2-dioxide functionality.
Isolation and purification: The product is typically isolated by crystallization or chromatography. The sulfonyl group imparts high thermal stability and polarity, facilitating purification.
Representative Reaction Scheme
Data Table Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Oxidative Reactivity
The thiadiazole ring in benzo-fused derivatives shows resistance to oxidation compared to the benzene ring. For example:
-
Oxidative cleavage of benzo thiadiazole derivatives with permanganate yields 1,2,5-thiadiazole-3,4-dicarboxylic acid, suggesting that the methyl-substituted variant may undergo similar degradation under strong oxidants .
-
Selective benzene ring oxidation occurs in benzo-thiadiazoles, leaving the thiadiazole ring intact. For 5-methyl derivatives, this could lead to hydroxylation or nitration at positions para or meta to the methyl group .
Reductive Transformations
The thiadiazole ring exhibits variable stability under reductive conditions:
-
Hydrogenation (e.g., with Pd/C) leaves the thiadiazole ring unchanged in carboxylated derivatives, implying that 5-methyl-1,3-dihydro-benzo thiadiazole 2,2-dioxide may retain its structure under mild reductive conditions .
-
Raney nickel in alcoholic media can induce ring fission in hydroxylated thiadiazoles, forming amides or amines. For example, 3-hydroxy-1,2,5-thiadiazole yields diethylaminoacetamide under similar conditions .
Electrophilic Substitution
The electron-deficient thiadiazole ring directs electrophiles to the benzene component:
| Reaction Type | Position Selectivity | Example Product | Conditions |
|---|---|---|---|
| Nitration | Para to sulfone group | 5-Methyl-4-nitro derivative | HNO₃/H₂SO₄ |
| Sulfonation | Meta to methyl group | 5-Methyl-7-sulfo derivative | SO₃/H₂SO₄ |
The methyl group at position 5 mildly activates adjacent positions, while the sulfone group deactivates the ring .
Photochemical Reactivity
Photochemical studies on related thiadiazoles reveal unique transformations:
-
Ring contraction under visible light and aerobic conditions converts 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides via singlet oxygen ([¹O₂])-mediated [3+2] cycloaddition .
-
For 5-methyl-1,3-dihydro-benzo thiadiazole 2,2-dioxide, analogous photoreactions could involve sulfone group participation, though experimental data specific to this compound are lacking .
Functional Group Interconversion
-
Hydrolysis : The sulfone group is resistant to hydrolysis, but acidic or basic conditions may cleave the thiadiazole ring. For example, 3-cyano-4-hydroxy-1,2,5-thiadiazole undergoes partial cleavage with Na/EtOH .
-
Methyl group reactivity : The methyl substituent can undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄), though this has not been explicitly reported for this compound .
Synthetic Routes
While direct synthesis of 5-methyl-1,3-dihydro-benzo thiadiazole 2,2-dioxide is not detailed in the sources, analogous methods include:
Key Limitations and Inferences
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is in the field of pharmaceuticals as a potential antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiadiazole ring could enhance antimicrobial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has also indicated that this compound may possess anticancer properties. It has been explored as a lead compound for the development of new anticancer agents.
- Case Study : In vitro studies reported in Cancer Letters highlighted that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer activity .
Conductive Polymers
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has been investigated for its role in developing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity.
- Data Table : Comparison of conductivity levels in polymer composites with varying concentrations of the compound:
| Compound Concentration (wt%) | Conductivity (S/m) |
|---|---|
| 0 | 0.001 |
| 1 | 0.005 |
| 5 | 0.012 |
| 10 | 0.025 |
Photovoltaic Applications
The compound's unique electronic properties make it suitable for applications in organic photovoltaic cells. Research indicates that it can improve charge transport within solar cell materials.
- Case Study : A research paper from Advanced Energy Materials found that incorporating this compound into active layers increased the efficiency of organic solar cells by enhancing light absorption and charge mobility .
Heavy Metal Ion Detection
Another significant application is in environmental chemistry for detecting heavy metal ions. The compound can be used as a chelating agent due to its ability to form stable complexes with metal ions.
- Data Table : Stability constants for complexes formed with various metal ions:
| Metal Ion | Stability Constant (log K) |
|---|---|
| Pb²⁺ | 4.5 |
| Cd²⁺ | 3.8 |
| Cu²⁺ | 4.0 |
Bioremediation
The compound has potential use in bioremediation processes to detoxify environments contaminated with heavy metals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Bond Lengths and Molecular Geometry
Key structural parameters of 1,2,5-thiadiazole dioxides are summarized in Table 1. The sulfonyl (S=O) bond lengths in neutral species average 1.426 Å, while S–N and C–N bonds measure 1.691 Å and 1.287 Å, respectively . These values are consistent across derivatives, including phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide and pyreno[4,5-c][1,2,5]thiadiazole 10,10-dioxide.
Table 1: Structural Parameters of Selected 1,2,5-Thiadiazole Dioxides
Substituent Effects
- Methyl vs. Halogen/Aryl Groups : Bromo- or fluoro-substituted analogs (e.g., 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide) exhibit altered electronic properties due to electronegative substituents, enhancing electrophilicity compared to the methylated derivative .
- Fused vs. Non-Fused Systems: Non-fused analogs like 3,4-di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide lack the planar aromatic system of the benzo-fused derivative, reducing π-conjugation and radical anion stability .
Reactivity Profile
- Coordination Chemistry : The sulfonyl groups in 1,2,5-thiadiazole dioxides act as weak Lewis bases, forming coordination complexes with transition metals (e.g., Cu²⁺ and Fe²⁺) .
- Radical Anion Stability: Thiadiazole dioxides stabilize radical anions better than non-dioxidized analogs due to electron-withdrawing sulfonyl groups. For instance, phenanthro[9,10-c]thiadiazole dioxide forms stable radical anions with antiferromagnetic coupling (J = −320 K) .
Therapeutic Potential
Structurally related compounds, such as WYE-114152 (a benzo[1,2,5]thiadiazole dioxide derivative), inhibit norepinephrine transporters (IC₅₀ = 15 nM) and alleviate neuropathic pain in rodent models .
Biological Activity
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS No. 82257-37-2) is a compound belonging to the class of benzo-thiadiazole derivatives. This compound has garnered interest due to its potential biological activities , particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 184.22 g/mol
- IUPAC Name : 5-Methyl-1,3-dihydrobenzo[1,2,5]thiadiazole 2,2-dioxide
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer potential. For instance:
- A study reported that various thiadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including SK-MEL-2 (melanoma) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 4.27 µg/mL .
- Specifically, compounds similar to 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis without cell cycle arrest .
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives are also noteworthy:
- Compounds in this class have been evaluated for their effectiveness against various bacterial strains. For example, certain derivatives exhibited potent activity against Mycobacterium tuberculosis and other resistant strains .
- The structure-activity relationship (SAR) studies suggested that modifications on the thiadiazole ring could enhance antibacterial efficacy.
The biological mechanisms by which 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Data Table: Biological Activity Summary
Case Study 1: Thiadiazole Derivatives in Cancer Research
A research group synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. Among these, a compound structurally related to 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide displayed significant growth inhibition with an IC50 value of approximately 3 µM against HCT116 colon cancer cells. The study concluded that the presence of specific substituents on the thiadiazole ring was crucial for enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial activity of various thiadiazole compounds against resistant bacterial strains. The results indicated that certain modifications on the thiadiazole core led to enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest a potential for developing new antibiotics based on the thiadiazole scaffold.
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, with temperature control (e.g., 2–8°C) for stability . Emergency protocols include immediate decontamination with ethanol for spills and consultation of Safety Data Sheets (SDS) for toxicity data (e.g., LD50, LC50) .
Q. How can researchers synthesize 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide derivatives?
- Methodological Answer : A common approach involves refluxing precursors in absolute ethanol with triethylamine as a catalyst. For example, hydrazonoyl chlorides can react with thiosemicarbazide derivatives under nitrogen atmosphere for 6–12 hours. Purification via crystallization (e.g., dimethylformamide) and characterization via TLC monitoring are recommended . Adjust solvent polarity (e.g., ethanol vs. DMF) to optimize yield .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of spectral methods:
- IR spectroscopy to confirm functional groups (e.g., C=S, N-H stretches).
- ¹H/¹³C-NMR to resolve aromatic protons and methyl groups in the benzothiadiazole core .
- X-ray diffraction (XRD) for crystallographic validation of substituent positioning .
- Mass spectrometry (MS) for molecular ion verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of benzothiadiazole derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalyst screening : Test bases like triethylamine vs. DBU to accelerate cyclization .
- Temperature control : Gradual heating (40–80°C) minimizes decomposition; microwave-assisted synthesis may reduce time .
- Inert atmosphere : Use nitrogen to prevent oxidation of sulfur-containing intermediates .
Q. What mechanistic insights exist for the cyclization of thiosemicarbazides to thiadiazoles?
- Methodological Answer : Kinetic studies suggest a two-step pathway:
Nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the thiosemicarbazide.
Cyclization via intramolecular dehydration, facilitated by acid catalysis (e.g., sodium acetate) . Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration, while DFT calculations model transition states .
Q. How can computational methods predict the photophysical properties of benzothiadiazole derivatives?
- Methodological Answer :
- DFT/TD-DFT : Calculate HOMO-LUMO gaps to estimate absorption/emission wavelengths .
- Molecular dynamics (MD) : Simulate stacking interactions in solid-state luminescence .
- Comparative analysis : Benchmark computed data against experimental UV-Vis and fluorescence spectra .
Q. What strategies address contradictions in bioactivity data across derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., IC50) under standardized conditions .
- Structural analogs : Synthesize halogenated or methylated variants to isolate substituent effects .
- ADMET profiling : Assess solubility, metabolic stability, and membrane permeability to distinguish pharmacokinetic vs. pharmacodynamic factors .
Q. How can researchers identify unexplored applications of this compound in materials science?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for high-temperature applications .
- Electrochemical studies : Measure redox potentials for battery/capacitor suitability .
- Polymer composites : Blend with conjugated polymers (e.g., P3HT) and test conductivity via four-probe methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
